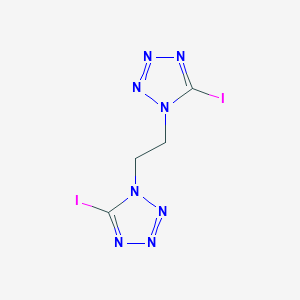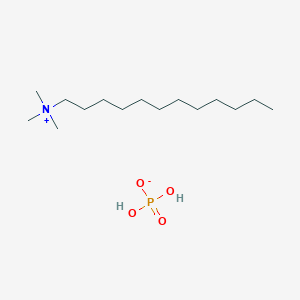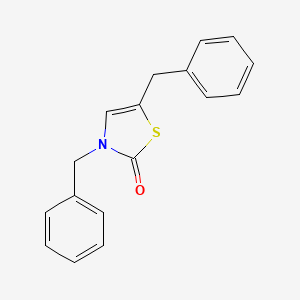
1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- is an organic compound with the molecular formula C12H16O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the ketone family and is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to the pentanone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- can be synthesized through various methods. One common approach is the Darzen condensation, which involves the reaction of an aldehyde with an α-halo ester in the presence of a base to form an epoxide intermediate. This intermediate is then hydrolyzed to yield the desired β-hydroxy ketone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 1-pentanone, 3-oxo-4-methyl-1-phenyl-.
Reduction: Formation of 1-pentanol, 3-hydroxy-4-methyl-1-phenyl-.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Pentanone, 4-methyl-1-phenyl-: Similar structure but lacks the hydroxyl group.
3-Pentanone, 1-phenyl-: Similar structure but lacks the methyl and hydroxyl groups.
4-Methyl-1-phenylpentan-1-one: Similar structure but differs in the position of the functional groups.
Uniqueness: 1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- is unique due to its chiral nature and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
157338-25-5 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
(3S)-3-hydroxy-4-methyl-1-phenylpentan-1-one |
InChI |
InChI=1S/C12H16O2/c1-9(2)11(13)8-12(14)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
BCGVBUUHOCSGBT-NSHDSACASA-N |
Isomerische SMILES |
CC(C)[C@H](CC(=O)C1=CC=CC=C1)O |
Kanonische SMILES |
CC(C)C(CC(=O)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methoxy-9-oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14283826.png)

![4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide](/img/structure/B14283862.png)


![N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B14283874.png)




![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)


